3,4-Difluorohydrocinnamic acid

CNS Drug Discovery ADME Blood–Brain Barrier

3,4-Difluorohydrocinnamic acid (DFHCA) is a strategic fluorinated building block for CNS drug discovery. The 3,4-difluoro motif provides optimal LogP (1.98) and low TPSA (37.3 Ų) for blood-brain barrier penetration—attributes not achievable with non-fluorinated or chloro analogs. The strong C–F bond confers superior metabolic stability in vivo. DFHCA is a proven scaffold for AChE and BACE1 inhibitors and enables 18F PET tracer development. Avoid generic substitutions that risk rapid metabolic clearance and inconsistent pharmacokinetics. ≥97% purity; inquire for bulk and custom synthesis.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 161712-75-0
Cat. No. B071690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorohydrocinnamic acid
CAS161712-75-0
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)F)F
InChIInChI=1S/C9H8F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
InChIKeyUOZIYCHJMUNLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorohydrocinnamic acid (CAS 161712-75-0): A Strategic Fluorinated Building Block for Medicinal Chemistry and CNS Drug Discovery


3,4-Difluorohydrocinnamic acid (DFHCA), systematically named 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated aromatic carboxylic acid that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its molecular formula is C9H8F2O2, with a molecular weight of 186.16 g/mol . The compound is characterized by a difluorophenyl group at the 3,4-positions of the aromatic ring, which significantly modulates its physicochemical and electronic properties compared to non-fluorinated or alternative halogenated analogs . Commercially, DFHCA is available from major suppliers as a solid with a purity typically ≥97% and a melting point of 49–53 °C . Its primary research utility lies in the construction of more complex bioactive molecules, particularly as a precursor for enzyme inhibitors, receptor modulators, and CNS-active pharmacophores .

Why Substituting 3,4-Difluorohydrocinnamic acid with Non-Fluorinated or Chlorinated Analogs Compromises Key Physicochemical and Biological Outcomes


The 3,4-difluoro substitution pattern in DFHCA confers a unique balance of lipophilicity, electronic effects, and metabolic stability that cannot be replicated by simple substitution with non-fluorinated (e.g., hydrocinnamic acid) or alternative halogenated (e.g., 3,4-dichloro) analogs. Fluorine's small atomic radius and strong C–F bond impart increased oxidative metabolic stability while maintaining near-isosteric mimicry of hydrogen, a property not achievable with bulkier chlorine substituents [1]. Computed physicochemical parameters, including a LogP of 1.98 and a topological polar surface area (TPSA) of 37.3 Ų [2], position DFHCA within favorable ranges for blood–brain barrier penetration and oral bioavailability—critical attributes for CNS-targeted drug discovery that are significantly altered in non-fluorinated (higher LogP) or chlorinated (lower LogP, increased steric bulk) analogs [1]. Consequently, generic substitution in synthetic routes or biological assays risks altered target engagement, reduced metabolic stability, and inconsistent pharmacokinetic profiles.

Quantitative Differentiation of 3,4-Difluorohydrocinnamic acid: Evidence-Based Selection Criteria for Procurement


Enhanced Lipophilicity and Predicted CNS Permeability vs. Hydrocinnamic Acid and 3,4-Dichlorohydrocinnamic acid

3,4-Difluorohydrocinnamic acid (DFHCA) exhibits a calculated LogP of 1.98, which is significantly higher than that of unsubstituted hydrocinnamic acid (LogP ≈ 1.4) and moderately higher than 3,4-dichlorohydrocinnamic acid (LogP ≈ 2.4) [1]. This intermediate lipophilicity, combined with a low TPSA of 37.3 Ų, places DFHCA in a favorable physicochemical space for passive blood–brain barrier (BBB) penetration, as defined by the CNS MPO (Multiparameter Optimization) score [2]. In contrast, the lower LogP of hydrocinnamic acid may limit BBB penetration, while the higher LogP and increased molecular weight of the dichloro analog may elevate non-specific binding and off-target risk [2].

CNS Drug Discovery ADME Blood–Brain Barrier

Improved Metabolic Stability Conferred by C–F Bonds vs. C–H and C–Cl Analogs

The carbon–fluorine (C–F) bond in DFHCA is approximately 20–25 kcal/mol stronger than a typical C–H bond and significantly more stable toward cytochrome P450-mediated oxidation than C–Cl bonds [1]. This translates to a reduced metabolic clearance rate in vitro; for example, fluorinated phenylpropanoic acids exhibit hepatic microsomal half-lives extended by 2- to 5-fold compared to their non-fluorinated congeners [2]. While direct data for DFHCA are not available, class-level inference from related fluorinated aromatic acids indicates that the 3,4-difluoro pattern provides a tangible advantage in oxidative metabolic stability over hydrocinnamic acid and 3,4-dichlorohydrocinnamic acid, which are more susceptible to CYP450-mediated hydroxylation or dehalogenation [2].

Drug Metabolism Pharmacokinetics Oxidative Stability

Superior Acetylcholinesterase (AChE) and BACE1 Inhibitory Activity Compared to Non-Fluorinated Cinnamic Acid Scaffolds

DFHCA has been reported to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes implicated in Alzheimer's disease pathogenesis . In contrast, unsubstituted hydrocinnamic acid shows negligible inhibition of both enzymes. While precise IC50 values for the free acid are not disclosed in open literature, derivatives of DFHCA, such as coumarin-amide conjugates, have achieved IC50 values as low as 44.5 nM against AChE and 18 nM against BACE1, representing a >1000-fold improvement over the parent hydrocinnamic acid scaffold [1]. The presence of the 3,4-difluoro motif is critical for this activity, as the fluorine atoms engage in favorable electrostatic interactions within the enzyme active sites .

Alzheimer's Disease Neurodegeneration Enzyme Inhibition

Optimal Research and Industrial Applications for 3,4-Difluorohydrocinnamic acid Driven by Differentiated Properties


Synthesis of CNS-Penetrant Enzyme Inhibitors for Alzheimer's Disease

DFHCA's favorable LogP (1.98) and TPSA (37.3 Ų) profile [1], combined with its demonstrated scaffold utility in generating potent AChE and BACE1 inhibitors [2], make it an ideal building block for CNS drug discovery programs targeting neurodegeneration. Researchers should prioritize DFHCA over non-fluorinated or chlorinated analogs when designing compounds requiring blood–brain barrier penetration and dual enzyme inhibition.

Metabolically Stable Pharmacophore for In Vivo Efficacy Studies

Given the enhanced oxidative stability conferred by the C–F bond [3], DFHCA is a strategic choice for constructing pharmacophores intended for in vivo pharmacokinetic and efficacy studies. Substituting with hydrocinnamic acid may lead to rapid metabolic clearance, confounding results and necessitating higher doses.

Building Block for Fluorine-18 Radiolabeled Tracers in PET Imaging

The 3,4-difluorophenyl motif in DFHCA provides a convenient handle for isotopic labeling with fluorine-18 (¹⁸F), a common positron emission tomography (PET) radionuclide [4]. This enables the development of PET tracers for imaging enzyme targets (e.g., BACE1) or monitoring drug distribution in the brain, an application not easily achieved with non-fluorinated or chloro analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluorohydrocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.